REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([NH:22][CH2:23][CH2:24][CH3:25])[c:8]([O:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:9]([S:11]([NH2:12])(=[O:13])=[O:14])[cH:10]1)=[O:26].[Na+:28].[OH-:27]>>[O:3]=[C:4]([c:5]1[cH:6][c:7]([NH:22][CH2:23][CH2:24][CH3:25])[c:8]([O:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:9]([S:11]([NH2:12])(=[O:13])=[O:14])[cH:10]1)[OH:26]
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Name
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CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Type
|
product
|
Smiles
|
CCCNc1cc(C(=O)O)cc(S(N)(=O)=O)c1Oc1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([NH:22][CH2:23][CH2:24][CH3:25])[c:8]([O:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:9]([S:11]([NH2:12])(=[O:13])=[O:14])[cH:10]1)=[O:26].[Na+:28].[OH-:27]>>[O:3]=[C:4]([c:5]1[cH:6][c:7]([NH:22][CH2:23][CH2:24][CH3:25])[c:8]([O:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:9]([S:11]([NH2:12])(=[O:13])=[O:14])[cH:10]1)[OH:26]
|
Name
|
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCNc1cc(C(=O)O)cc(S(N)(=O)=O)c1Oc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |